molecular formula C23H21N5O2 B2765305 3-ethyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887881-04-1

3-ethyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2765305
CAS No.: 887881-04-1
M. Wt: 399.454
InChI Key: PGDMQYDVJKLKJQ-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-ethyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

3-ethyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethyl-4-methyl-6-(2-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-4-26-21(29)19-20(25(3)23(26)30)24-22-27(19)14-18(16-11-6-5-7-12-16)28(22)17-13-9-8-10-15(17)2/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDMQYDVJKLKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4C)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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